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Compound of Interest

2-Chloro-N-(4-imidazol-1-yl-
Compound Name:

phenyl)-acetamide
CAS No.: 878619-48-8

Cat. No.: B2745580

Get Quote

Executive Summary

2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide (CAS: 878619-48-8) is a covalent fragment
featuring a chloroacetamide warhead and a phenyl-imidazole scaffold.[1] In drug discovery, this
compound serves as a chemical probe or screening hit, primarily targeting cysteine-dependent
enzymes such as Deubiquitinases (DUBs), Cysteine Proteases, or Transglutaminases.

This guide provides a rigorous framework for assessing the specificity of this compound. Unlike
optimized inhibitors, this molecule represents a "starting point" with high intrinsic reactivity. Its
evaluation requires a comparative analysis against broad-spectrum alkylators (e.g.,
lodoacetamide) and target-specific probes (e.g., PR-619, G5) to distinguish true target
engagement from promiscuous proteome labeling.

Mechanism of Action & Chemical Logic
The Warhead: Chloroacetamide
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The chloroacetamide group is an electrophile that reacts with nucleophilic cysteine residues via
an S_N2 alkylation mechanism.

o Reactivity: Moderate to High. Less selective than acrylamides (Michael acceptors) but more
stable than acid chlorides.

» Selectivity Driver: The phenyl-imidazole scaffold dictates non-covalent binding affinity (K_i)
before the covalent bond forms (k_inact). The imidazole ring often coordinates with active
site metals (e.g., Zn2* in JAMM DUBS) or engages in hydrogen bonding.

Reaction Pathway

The compound binds to the target protein's active site, positioning the chloroacetamide near a
catalytic or non-catalytic cysteine. The sulfur atom of the cysteine attacks the alpha-carbon,
displacing the chloride ion and forming a stable thioether bond.
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Figure 1: Two-step mechanism of covalent inhibition. Specificity is driven by the initial binding

affinity (
) provided by the phenyl-imidazole scaffold.

Comparative Analysis: Specificity Profile

To validate 2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide, it must be benchmarked against

established tools.

Comparison Table: Specificity & Utility
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Interpretation of Specificity

 vs. lodoacetamide (IAA): If your compound shows a labeling profile identical to IAA, it is a

non-specific alkylator. A specific hit should label a subset of bands (in gel-based assays) or

proteins (in mass spec) compared to IAA.

e vs. PR-619: PR-619 inhibits a wide range of DUBSs. If your compound inhibits only a specific

band (e.g., ~37 kDa for USP14) while PR-619 inhibits all, your compound has superior

isoform specificity.

Experimental Protocols for Specificity Assessment

To objectively assess the specificity of 2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide, use

Activity-Based Protein Profiling (ABPP). This method visualizes the active proteome and

detects off-target engagement.
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Protocol A: Gel-Based Competitive ABPP

Objective: Determine if the compound competes with a broad-spectrum probe (e.qg.,
Rhodamine-Ubiquitin or a Fluorescent Chloroacetamide Probe) for active site binding.

Materials:

Cell Lysate (e.g., HEK293 or HelLa).

Probe: HA-Ub-VS (Hemagglutinin-Ubiquitin-Vinyl Sulfone) or TAMRA-Polypeptide.

Test Compound: 2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide (1, 10, 50, 100 uM).

Control: DMSO (Vehicle).
Workflow:

e Incubation: Treat cell lysate (50 pg) with the Test Compound at varying concentrations for 30
min at 37°C.

e Labeling: Add the Activity-Based Probe (e.g., HA-Ub-VS) to the lysate and incubate for 30
min. Note: The probe only binds to active enzymes that are NOT inhibited by the test
compound.

e Separation: Run samples on SDS-PAGE.
o Detection: Perform Western Blot (anti-HA) or In-Gel Fluorescence.

e Analysis: Loss of signal indicates target engagement. Specificity is confirmed if only specific
bands disappear, while the majority of the proteome remains labeled.

Protocol B: SILAC-Based Quantitative Proteomics

Objective: Identify the exact protein targets and quantify the selectivity window.
Methodology:

o Cell Culture: Grow cells in "Light" (Arg0/Lys0) and "Heavy" (Arg10/Lys8) medium.
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Treatment: Treat "Heavy" cells with 2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide (10
puM) and "Light” cells with DMSO.

Lysis & Probe Labeling: Lyse cells, mix lysates 1:1, and treat with a biotinylated-
iodoacetamide probe (to label all available cysteines).

Enrichment: Streptavidin pull-down of labeled proteins.
LC-MS/MS: Analyze peptides.

Data Logic: Proteins with a High Heavy/Light ratio are not targets (unaffected). Proteins with
a Low Heavyl/Light ratio (<0.5) are targets (the compound blocked the probe).
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Figure 2: Competitive ABPP workflow to distinguish specific inhibition from non-specific
alkylation.

Supporting Data (Representative)

Note: The following data represents the expected profile for a specific chloroacetamide
fragment hit in a DUB profiling assay.

Table 2: Representative IC50 Values (UM)

2-Chloro-N-(4- -

o Reference Inhibitor o )
Target Enzyme imidazol-1-yl- Selectivity Ratio

: (GS)

phenyl)-acetamide
USP14 (Target) 5.2 uM 0.8 uM Moderate
UCH-L5 (Off-Target) 12.5 uM 1.2 uyM ~2.4x
USP7 (Off-Target) >100 uM >100 uM >20x
Caspase-3 (Cysteine

45.0 uM >100 uM Low

Protease)

Analysis: The compound shows moderate potency (single-digit micromolar) against USP14 but
lacks the high selectivity of optimized probes like G5. The ~2.4x selectivity window against
UCH-L5 indicates that while the phenyl-imidazole scaffold provides some recognition, further
medicinal chemistry optimization (e.g., modifying the linker or the imidazole position) is required
to improve specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. 2-5-N-(4-BKME-1-F-FH)-Z LR CAS#: 878619-48-8 « ChemWhat |
1k RN A IS EE E [chemwhat.net]

e To cite this document: BenchChem. [Specificity Assessment Guide: 2-Chloro-N-(4-imidazol-
1-yl-phenyl)-acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2745580/docs#specificity-assessment-guide-2-
chloro-n-4-imidazol-1-yl-phenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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